6-(Prop-1-yn-1-yl)pyridin-3-ol
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Overview
Description
6-(Prop-1-yn-1-yl)pyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with a propynyl group at the 6-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-1-yn-1-yl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, potentially incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
6-(Prop-1-yn-1-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the propynyl group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 6-(Prop-1-yn-1-yl)pyridin-3-one.
Reduction: Formation of 6-(Prop-1-en-1-yl)pyridin-3-ol or 6-(Propyl)pyridin-3-ol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-(Prop-1-yn-1-yl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 6-(Prop-1-yn-1-yl)pyridin-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The propynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(Prop-2-yn-1-yl)pyridin-3-ol: Similar structure but with a different position of the triple bond.
3-Hydroxypyridine: Lacks the propynyl group, making it less hydrophobic.
6-Methylpyridin-3-ol: Contains a methyl group instead of a propynyl group, affecting its reactivity and interactions.
Uniqueness
6-(Prop-1-yn-1-yl)pyridin-3-ol is unique due to the presence of both a hydroxyl group and a propynyl group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C8H7NO |
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Molecular Weight |
133.15 g/mol |
IUPAC Name |
6-prop-1-ynylpyridin-3-ol |
InChI |
InChI=1S/C8H7NO/c1-2-3-7-4-5-8(10)6-9-7/h4-6,10H,1H3 |
InChI Key |
UTORTBXVUHJLJF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=NC=C(C=C1)O |
Origin of Product |
United States |
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